1-(5-Phenylpyridin-2-yl)ethan-1-one
Description
Overview of Pyridine (B92270) and Phenylpyridine Scaffolds in Organic Chemistry
The pyridine ring, a six-membered heteroaromatic compound structurally analogous to benzene (B151609) with one nitrogen atom, is a ubiquitous scaffold in organic chemistry. researchgate.net Its derivatives are fundamental to a vast array of natural products, such as nicotine (B1678760) and vitamins, as well as synthetic compounds with significant applications. researchgate.netnih.gov The nitrogen atom in the pyridine ring imparts unique properties, including basicity and an ability to participate in hydrogen bonding, which influences the molecule's solubility and biological interactions. nih.govresearchgate.net
The introduction of a phenyl group to the pyridine ring creates a phenylpyridine scaffold, a structure that has been extensively utilized in medicinal chemistry and materials science. researchgate.net These derivatives are key components in the development of herbicides, fungicides, and insecticides. mdpi.com For example, compounds containing the 2-phenylpyridine (B120327) moiety have demonstrated significant biological activity. mdpi.com Furthermore, 2-phenylpyridine itself serves as a crucial precursor for creating highly fluorescent metal complexes, which are valuable in the development of organic light-emitting diodes (OLEDs). wikipedia.org The versatility of the phenylpyridine scaffold allows for extensive structural modifications, enabling chemists to fine-tune the electronic and steric properties of the molecule for specific applications. researchgate.net
Significance of the Ethanone (B97240) Moiety in Chemical Synthesis and Biological Contexts
The ethanone moiety, also known as an acetyl group, is a simple ketone functional group (CH₃C=O). ontosight.ai Its presence in a molecule provides a reactive site for a multitude of organic transformations, making it a valuable handle in chemical synthesis. ontosight.airesearchgate.net The carbonyl group of the ethanone moiety can undergo nucleophilic addition, condensation reactions, and can be reduced to an alcohol or oxidized. This reactivity allows for the construction of more complex molecular architectures from ethanone-containing precursors. ontosight.ai
From a biological perspective, the ethanone group can influence a molecule's properties, such as its lipophilicity and ability to interact with biological targets like enzymes and receptors. ontosight.ai For instance, chalcones, which feature an enone moiety structurally related to ethanone, are known for their wide range of biological activities. nih.gov The ethanone group is found in numerous bioactive compounds and can be a key pharmacophore responsible for a molecule's therapeutic effects.
Historical Context and Evolution of Research on Phenylpyridine Ethanone Derivatives
Research into pyridine and its derivatives has a long history, driven by their presence in nature and their utility in synthesis. The initial focus was often on the isolation of naturally occurring pyridine alkaloids and the development of fundamental synthetic methodologies. Over time, as synthetic capabilities advanced, particularly with the advent of cross-coupling reactions like the Suzuki-Miyaura reaction, the synthesis of more complex derivatives such as phenylpyridines became more accessible. mdpi.com
The exploration of phenylpyridine ethanone derivatives has evolved from basic synthesis and characterization to targeted design for specific applications. Early research may have focused on creating libraries of these compounds to screen for general biological activity. More recent research, however, is often hypothesis-driven, targeting specific enzymes or cellular pathways. For example, derivatives of 1-phenyl-2-(phenylamino)ethanone have been synthesized and evaluated as potential inhibitors of the MCR-1 enzyme, which confers resistance to last-resort antibiotics. nih.gov This shift reflects a broader trend in medicinal chemistry towards rational drug design.
Current Research Landscape and Emerging Trends in Phenylpyridine Ethanone Chemistry
The current research landscape for phenylpyridine ethanone derivatives is vibrant and multidisciplinary. A significant trend is the development of these compounds as highly specific biological probes and therapeutic agents. Researchers are designing novel derivatives to act as antifungal agents by targeting key fungal enzymes like CYP51. nih.gov Another exciting frontier is cancer immunotherapy, where pyridinone derivatives are being investigated as potent and selective antagonists for receptors like the adenosine (B11128) A2A receptor. nih.gov
In materials science, the focus remains on leveraging the unique photophysical properties of phenylpyridine scaffolds. The synthesis of new derivatives continues to be a priority, with an emphasis on creating materials with tailored electronic properties for applications in electronics and photonics. wikipedia.org Furthermore, there is a continuous effort to develop more efficient and environmentally benign synthetic methods for preparing these valuable compounds. researchgate.net
The compound at the center of this article, 1-(5-Phenylpyridin-2-yl)ethan-1-one , is a prime example of this class of molecules. Its chemical and physical properties are summarized in the table below.
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 1-(5-phenylpyridin-2-yl)ethanone | americanelements.com |
| Chemical Formula | C13H11NO | americanelements.com |
| Molecular Weight | 197.24 g/mol | americanelements.com |
| CAS Number | 866326-59-2 | americanelements.com |
| Appearance | Powder | americanelements.com |
| Storage Temperature | Room Temperature | americanelements.com |
Structure
3D Structure
Properties
IUPAC Name |
1-(5-phenylpyridin-2-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO/c1-10(15)13-8-7-12(9-14-13)11-5-3-2-4-6-11/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRAHSIJOXHGDRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=NC=C(C=C1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
866326-59-2 | |
| Record name | 1-(5-phenylpyridin-2-yl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Chemical Transformations and Derivatization Strategies of 1 5 Phenylpyridin 2 Yl Ethan 1 One
Reactions at the Ethanone (B97240) Carbonyl Group
The acetyl moiety is a primary site for chemical modification, offering pathways to a variety of structures through additions, reductions, and oxidations.
The carbonyl carbon of the ethanone group is electrophilic and susceptible to attack by nucleophiles. A significant class of reactions at this site are condensation reactions, particularly base-catalyzed aldol-type or Claisen-Schmidt condensations with aldehydes. In these reactions, the methyl group adjacent to the carbonyl is deprotonated by a base (e.g., NaOH or KOH) to form an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of an aldehyde.
For instance, condensations of the related 2-acetylpyridine (B122185) with various benzaldehydes are well-documented to produce chalcone (B49325) derivatives (α,β-unsaturated ketones). rsc.org These reactions can sometimes lead to more complex products, such as cyclohexanol (B46403) derivatives resulting from the condensation of multiple substrate molecules. rsc.orgbeilstein-archives.org Applying this principle, 1-(5-phenylpyridin-2-yl)ethan-1-one is expected to react with aromatic aldehydes to yield the corresponding chalcones. The reaction proceeds through a dehydration step of the initial aldol (B89426) adduct.
Table 1: Representative Claisen-Schmidt Condensation Reactions
| Reactant 1 | Reactant 2 (Ar-CHO) | Catalyst | Product |
|---|---|---|---|
| This compound | Benzaldehyde | NaOH/EtOH | 1-Phenyl-3-(5-phenylpyridin-2-yl)prop-2-en-1-one |
| This compound | 4-Methoxybenzaldehyde | KOH/MeOH | 3-(4-Methoxyphenyl)-1-(5-phenylpyridin-2-yl)prop-2-en-1-one |
This table presents expected products based on known reactions of similar compounds. rsc.orgresearchgate.net
The carbonyl group of this compound can be readily reduced to a secondary alcohol. This transformation is typically achieved using metal hydride reducing agents. Common reagents for this purpose include sodium borohydride (B1222165) (NaBH₄) and the more powerful lithium aluminum hydride (LiAlH₄). libretexts.org The reaction involves the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide intermediate to yield the alcohol. libretexts.org
Research on a variety of substituted acetylpyridines has shown that they are readily reduced to the corresponding secondary alcohols using reagents like dicyclopentylzinc. nih.gov This indicates that the carbonyl of this compound is susceptible to such reductions, yielding 1-(5-phenylpyridin-2-yl)ethan-1-ol.
Table 2: Carbonyl Reduction Reaction
| Reactant | Reagent | Product |
|---|
This table illustrates a standard reduction reaction applicable to ketones. libretexts.orgnih.gov
The Baeyer-Villiger oxidation converts ketones into esters through the insertion of an oxygen atom adjacent to the carbonyl group. wikipedia.orgyoutube.com This reaction is typically carried out using peroxyacids, such as meta-chloroperoxybenzoic acid (m-CPBA), or hydrogen peroxide with a Lewis acid. nih.govorganic-chemistry.org The regioselectivity of the Baeyer-Villiger reaction is determined by the relative migratory aptitude of the groups attached to the carbonyl carbon. The group that can better stabilize a positive charge preferentially migrates. organic-chemistry.org
For this compound, the two groups are the methyl group (-CH₃) and the 5-phenylpyridin-2-yl group. The general order of migratory ability is tertiary alkyl > secondary alkyl > phenyl > primary alkyl > methyl. organic-chemistry.org Although heteroaromatic groups are not explicitly ranked in this simple series, the 5-phenylpyridin-2-yl group, being an aromatic system, is expected to have a significantly higher migratory aptitude than the methyl group. Therefore, the Baeyer-Villiger oxidation would predictably yield 5-phenylpyridin-2-yl acetate (B1210297).
Table 3: Predicted Baeyer-Villiger Oxidation Product
| Reactant | Reagent | Major Product |
|---|
This table shows the predicted outcome based on the established mechanism and migratory aptitudes of the Baeyer-Villiger oxidation. wikipedia.orgorganic-chemistry.org
Modifications of the Pyridine (B92270) Ring
The pyridine ring itself can undergo substitution reactions, although its reactivity differs significantly from that of benzene (B151609) due to the presence of the electronegative nitrogen atom.
The pyridine ring is generally considered electron-deficient and is thus deactivated towards electrophilic aromatic substitution (EAS) compared to benzene. uoanbar.edu.iq The nitrogen atom's electron-withdrawing inductive effect and its protonation under the acidic conditions often used for EAS further deactivate the ring. uoanbar.edu.iqbath.ac.uk When substitution does occur, it is directed to the 3- and 5-positions, which are less deactivated than the 2-, 4-, and 6-positions.
In this compound, the pyridine ring already has substituents at the 2- and 5-positions. The acetyl group at the 2-position is a deactivating meta-director, while the phenyl group at the 5-position is a deactivating ortho-, para-director. Therefore, any further electrophilic attack on the pyridine ring itself is highly disfavored.
Conversely, the appended phenyl ring is activated for electrophilic aromatic substitution. The pyridyl substituent on this ring acts as a deactivating group but directs incoming electrophiles to the ortho and para positions. Thus, reactions like nitration or halogenation are expected to occur primarily on the phenyl ring at the positions ortho or para to the point of attachment to the pyridine ring.
Table 4: Potential Electrophilic Aromatic Substitution Products
| Reaction | Reagents | Major Product(s) |
|---|---|---|
| Nitration | HNO₃, H₂SO₄ | 1-(5-(4-Nitrophenyl)pyridin-2-yl)ethan-1-one and 1-(5-(2-Nitrophenyl)pyridin-2-yl)ethan-1-one |
This table outlines expected products based on the principles of electrophilic aromatic substitution on substituted benzene rings. youtube.com
The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly at the 2-, 4-, and 6-positions. uoanbar.edu.iqbath.ac.uk However, a classic SNAr reaction typically requires a good leaving group, such as a halide, at the position of attack, which is absent in this compound.
Nonetheless, pyridines can undergo other types of nucleophilic substitution. A notable example is the Chichibabin reaction, which involves amination with sodium amide (NaNH₂). This reaction typically occurs at the 2- or 4-position, involving the addition of the amide ion followed by the elimination of a hydride ion. uoanbar.edu.iq For the target molecule, the 2-position is blocked by the acetyl group. The 6-position is sterically unhindered and electronically activated by the ring nitrogen, making it the most likely site for a Chichibabin-type reaction.
Table 5: Potential Nucleophilic Aromatic Substitution Reaction
| Reaction | Reagent | Major Product |
|---|
This table presents a potential reaction based on the known reactivity of pyridines. uoanbar.edu.iq
Hydridic Reduction of the Pyridine Ring
The pyridine ring of this compound and its derivatives can undergo reduction, although this transformation is less common than reactions involving the acetyl or phenyl groups. The reduction of the pyridine moiety typically requires strong reducing agents and harsh reaction conditions. For instance, catalytic hydrogenation over platinum or rhodium catalysts at high pressures and temperatures can lead to the saturation of the pyridine ring, yielding the corresponding piperidine (B6355638) derivative. However, such conditions may also lead to the reduction of the ketone functionality.
A more selective approach involves the use of hydride reagents. While sodium borohydride is generally not strong enough to reduce the pyridine ring, stronger hydride donors like lithium aluminum hydride (LAH) can effect this transformation. The reaction with LAH would likely reduce both the ketone and the pyridine ring, affording 1-(5-phenylpiperidin-2-yl)ethan-1-ol. To achieve selective reduction of the pyridine ring while preserving the ketone, protection of the carbonyl group as a ketal would be necessary prior to the reduction step. Subsequent deprotection would then yield the desired 1-(5-phenylpiperidin-2-yl)ethan-1-one.
It is important to note that the phenyl substituent on the pyridine ring can influence the reactivity of the ring towards reduction. The electron-donating or withdrawing nature of substituents on the phenyl ring can modulate the electron density of the pyridine ring, thereby affecting the ease of reduction.
Transformations of the Phenyl Substituent
The phenyl group of this compound offers a site for various chemical modifications, allowing for the introduction of diverse functional groups to modulate the molecule's properties.
The phenyl ring of this compound can undergo electrophilic aromatic substitution reactions. uci.edudalalinstitute.com The pyridin-2-yl group is an electron-withdrawing group, which deactivates the phenyl ring towards electrophilic attack and directs incoming electrophiles to the meta position. However, the acetyl group on the pyridine ring further influences the electronic properties.
A key example of this is nitration. semanticscholar.orgmasterorganicchemistry.com Treatment of this compound with a mixture of concentrated nitric acid and sulfuric acid would be expected to introduce a nitro group onto the phenyl ring. semanticscholar.org Due to the directing effect of the pyridin-2-yl substituent, the primary product would be 1-(5-(3-nitrophenyl)pyridin-2-yl)ethan-1-one. sigmaaldrich.com The reaction conditions, such as temperature and reaction time, would need to be carefully controlled to prevent dinitration or other side reactions. semanticscholar.org
Other electrophilic aromatic substitution reactions, such as halogenation (bromination or chlorination) and Friedel-Crafts acylation or alkylation, are also feasible on the phenyl ring. For halogenation, a Lewis acid catalyst like iron(III) bromide or aluminum chloride is typically employed. uci.edu Friedel-Crafts reactions would introduce an acyl or alkyl group, respectively, further functionalizing the phenyl ring. uci.edu The deactivating nature of the pyridin-2-yl substituent would necessitate relatively harsh reaction conditions for these transformations. uci.edu
To introduce a wider array of substituents onto the phenyl ring, a common strategy involves first halogenating the phenyl group, as described above, and then utilizing palladium-catalyzed cross-coupling reactions. acs.orgnih.gov For instance, bromination of this compound would yield 1-(5-(bromophenyl)pyridin-2-yl)ethan-1-one. This bromo-derivative can then serve as a substrate for various cross-coupling reactions.
The Suzuki-Miyaura coupling is a powerful tool for forming carbon-carbon bonds. mdpi.comharvard.edu Reacting the bromo-derivative with a boronic acid or boronate ester in the presence of a palladium catalyst and a base can introduce a new aryl or alkyl group at the position of the bromine atom. mdpi.comresearchgate.net This allows for the synthesis of a diverse library of biaryl compounds or compounds with alkylated phenyl rings. nih.gov
Other cross-coupling reactions, such as the Heck reaction (coupling with an alkene), Sonogashira reaction (coupling with a terminal alkyne), and Buchwald-Hartwig amination (coupling with an amine), can also be employed to further derivatize the phenyl ring. These reactions significantly expand the chemical space accessible from the this compound scaffold.
Derivatization for Ligand Design and Medicinal Chemistry Scaffolds
The acetyl group of this compound is a key functional handle for derivatization, enabling the construction of more complex molecular architectures suitable for applications in ligand design and as scaffolds in medicinal chemistry.
The carbonyl group of this compound readily undergoes condensation reactions with primary amines to form Schiff bases (imines) and with hydrazines to form hydrazones. wikipedia.orgijcmas.comresearchgate.net These reactions are typically carried out by refluxing the ketone with the corresponding amine or hydrazine (B178648) in a suitable solvent, often with acid catalysis. scispace.com
The formation of Schiff bases introduces a C=N double bond, which can be a key structural motif in ligands for coordination chemistry. researchgate.net By varying the amine component, a wide range of Schiff base ligands with different steric and electronic properties can be synthesized. These ligands can then be used to form coordination complexes with various metal ions. ijcmas.com
Similarly, the reaction with hydrazines or substituted hydrazines yields hydrazones. nih.govnih.gov Hydrazones are also important intermediates and can themselves exhibit biological activity. nih.gov The reaction of this compound with hydrazine hydrate (B1144303) would yield the corresponding hydrazone, while reaction with a substituted hydrazine like phenylhydrazine (B124118) would yield the N-phenylhydrazone.
The Schiff bases and hydrazones derived from this compound can serve as precursors for the synthesis of fused heterocyclic systems. researchgate.nettubitak.gov.trekb.eg These cyclization reactions often lead to the formation of polycyclic aromatic compounds with potential applications in materials science and medicinal chemistry. nih.govbeilstein-journals.org
For example, the hydrazone formed from this compound can undergo Fischer indole (B1671886) synthesis upon treatment with a strong acid like polyphosphoric acid or zinc chloride. This reaction would lead to the formation of a fused indole ring system.
Furthermore, the Schiff bases can be utilized in cyclization reactions to form various heterocyclic rings. For instance, reaction of a Schiff base with an appropriate reagent containing two electrophilic sites could lead to the formation of a new heterocyclic ring fused to the pyridine or phenyl moiety. The specific outcome of these cyclization reactions depends on the nature of the Schiff base and the cyclizing agent used. These reactions provide a powerful strategy for building molecular complexity and accessing novel heterocyclic scaffolds. clockss.org
Strategies for Minimizing Unnecessary Derivatization (e.g., Protecting Group Chemistry)
In the synthesis of complex organic molecules, it is often necessary to perform chemical transformations on one part of a molecule while leaving other reactive parts unchanged. The compound this compound possesses multiple reactive sites, including the ketone functional group and the pyridine ring. To achieve selective chemical modifications and prevent unwanted side reactions, chemists employ strategies to temporarily mask or "protect" certain functional groups. This approach, known as protecting group chemistry, is a cornerstone of modern organic synthesis. wikipedia.org
The use of protecting groups involves the reversible chemical modification of a functional group to render it inert to a specific set of reaction conditions. organic-chemistry.org After the desired transformation is complete, the protecting group is removed to restore the original functionality. The selection of an appropriate protecting group is crucial and depends on its stability in the planned reaction environment and the ease and selectivity of its removal. organic-chemistry.org
For this compound, the primary sites for potential reactions are the acetyl group (both the electrophilic carbonyl carbon and the acidic α-protons) and the basic nitrogen atom of the pyridine ring. For instance, if a reaction is intended to modify the phenyl ring via electrophilic substitution, the acetyl group might need to be protected to prevent it from interfering with the reaction. Conversely, if a transformation is desired at the acetyl group, such as a reduction or an aldol condensation, the pyridine nitrogen might require protection under certain conditions.
The most common strategy for protecting a ketone, such as the one present in this compound, is to convert it into an acetal (B89532) (or ketal). wikipedia.orglibretexts.org This is typically achieved by reacting the ketone with a diol, such as ethylene (B1197577) glycol or 1,3-propanediol, in the presence of an acid catalyst. organic-chemistry.org The resulting cyclic acetal is stable to a wide range of nucleophilic and basic conditions. libretexts.org
Below is a table summarizing common protecting groups for ketones and their typical protection and deprotection conditions.
| Protecting Group | Protection Reagent and Conditions | Deprotection Conditions | Stability |
| Dimethyl acetal | Methanol (B129727), Acid catalyst | Aqueous Acid | Base, Nucleophiles, Hydrides, Organometallics |
| 1,3-Dioxolane | Ethylene glycol, Acid catalyst (e.g., p-TsOH) | Aqueous Acid | Base, Nucleophiles, Hydrides, Organometallics |
| 1,3-Dioxane | 1,3-Propanediol, Acid catalyst | Aqueous Acid | Base, Nucleophiles, Hydrides, Organometallics |
| 1,3-Dithiane | 1,3-Propanedithiol, Lewis acid | Heavy metal salts (e.g., HgCl₂), Oxidizing agents | Acid, Base, Nucleophiles, Hydrides |
In more complex synthetic routes involving multiple functional groups, a concept known as orthogonal protection is employed. This strategy allows for the selective removal of one protecting group in the presence of others. wikipedia.org For example, a molecule could have a ketone protected as an acid-labile acetal and an alcohol protected as a silyl (B83357) ether, which is cleaved by a fluoride (B91410) source. This allows for the sequential deprotection and reaction of the different functional groups.
While the pyridine nitrogen in this compound is generally less reactive than the ketone, its basicity could potentially interfere with certain reactions, for instance, by quenching acid catalysts or reacting with organometallic reagents. In such cases, the pyridine nitrogen can be protected. Common methods for protecting pyridine nitrogens include the formation of an N-oxide by reaction with an oxidizing agent like m-CPBA, or through quaternization with an alkyl halide. The choice of protection would depend on the subsequent reaction conditions.
By strategically employing protecting groups, chemists can navigate the synthesis of complex derivatives of this compound with high precision, minimizing the formation of undesired byproducts and maximizing the yield of the target molecule.
Coordination Chemistry of Phenylpyridine Ethanone Ligands
Ligand Design Principles Incorporating 1-(5-Phenylpyridin-2-yl)ethan-1-one
The design of ligands is a crucial step in the development of new coordination complexes with desired functionalities. The molecule this compound is an intriguing example of a ligand that combines several key features beneficial for metal coordination. The fundamental building block is the 2-phenylpyridine (B120327) moiety, which is a classic bidentate C^N cyclometalating ligand, particularly for d-block metals like iridium and platinum. nih.govrsc.orgnih.govrsc.org The nitrogen atom of the pyridine (B92270) ring and a carbon atom from the phenyl ring can coordinate to a metal center, forming a stable five-membered metallacycle.
The introduction of an acetyl group at the 2-position of the pyridine ring, as in this compound, introduces a new dimension to its coordination capabilities. This acetyl group possesses a carbonyl oxygen which can act as an additional donor atom. This opens up the possibility of the ligand acting not just as a bidentate C^N ligand but also potentially as a tridentate N,N,O or a bridging ligand, depending on the metal ion, its coordination preferences, and the reaction conditions.
The phenyl group at the 5-position of the pyridine ring also plays a significant role. It can be functionalized to modulate the electronic properties of the ligand. For instance, the introduction of electron-donating or electron-withdrawing groups on the phenyl ring can influence the HOMO and LUMO energy levels of the resulting metal complexes, thereby tuning their photophysical and electrochemical properties. nih.gov
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with this compound would typically involve the reaction of the ligand with a suitable metal precursor in an appropriate solvent. The choice of the metal precursor and reaction conditions will dictate the final structure and properties of the complex.
Rhodium and Iridium: Rhodium(III) and Iridium(III) are well-known to form stable octahedral complexes with cyclometalating ligands like 2-phenylpyridine. rsc.orgresearchgate.net The synthesis of such complexes with this compound could be achieved by reacting the ligand with a precursor like [M(ppy)₂Cl]₂ (where M = Rh, Ir and ppy = 2-phenylpyridine) or by a direct cyclometalation reaction. rsc.org The resulting complexes could exhibit interesting photophysical properties, potentially with applications in organic light-emitting diodes (OLEDs) or as photosensitizers. nih.gov
Platinum: Platinum(II) complexes with phenylpyridine-type ligands are of significant interest for their applications in materials science and as anticancer agents. rsc.orgnih.govnih.gov The reaction of this compound with a platinum(II) precursor like K₂PtCl₄ would likely lead to the formation of square planar complexes. The acetyl group could either remain uncoordinated or participate in coordination, depending on the stoichiometry and reaction conditions.
Copper: Copper(II) complexes with nitrogen-containing heterocyclic ligands have been extensively studied for their catalytic and biological activities. nih.govresearchgate.netnih.govnih.govyoutube.comcapes.gov.br The synthesis of a copper complex with this compound could be achieved by reacting the ligand with a copper(II) salt, such as copper(II) acetate (B1210297) or copper(II) chloride. ijsr.net The coordination geometry around the copper center could vary from square planar to distorted octahedral, depending on the number of coordinated ligands and counter-ions.
Manganese: Manganese complexes are explored for their catalytic and magnetic properties. researchgate.net A manganese(II) or manganese(III) precursor could be reacted with this compound to yield complexes where the ligand could act in various coordination modes.
A general synthetic approach for such transition metal complexes often involves refluxing the ligand with the metal salt in a suitable solvent like ethanol (B145695) or acetonitrile. ijsr.net
Table 1: Hypothetical Transition Metal Complexes of this compound and Their Potential Properties
| Metal | Potential Complex Formula | Expected Geometry | Potential Applications |
|---|---|---|---|
| Rhodium(III) | [Rh(ppy-ac)₂(H₂O)₂]⁺ | Octahedral | Catalysis, Photoredox Catalysis |
| Iridium(III) | [Ir(ppy-ac)₃] | Octahedral | OLEDs, Bioimaging |
| Platinum(II) | [Pt(ppy-ac)Cl] | Square Planar | Anticancer Agents, Luminescent Materials |
| Copper(II) | [Cu(ppy-ac)₂(NO₃)₂] | Distorted Octahedral | Catalysis, Antimicrobial Agents |
| Manganese(II) | [Mn(ppy-ac)₂Cl₂] | Tetrahedral/Octahedral | Magnetic Materials, Catalysis |
Lanthanide ions are hard Lewis acids and typically prefer coordination with oxygen donor ligands. nih.gov However, the use of N-donor ligands as sensitizers for lanthanide luminescence is a well-established strategy. sciencepublishinggroup.comub.eduresearchgate.netmdpi.compsu.edu The synthesis of lanthanide complexes with this compound could be achieved by reacting the ligand with a lanthanide salt, such as a nitrate (B79036) or chloride, in a solvent like methanol (B129727) or acetonitrile. sciencepublishinggroup.commdpi.com In these complexes, the ligand would likely coordinate through the pyridyl nitrogen and the carbonyl oxygen, acting as a bidentate N,O-chelating ligand. The resulting complexes could exhibit the characteristic luminescence of the respective lanthanide ion, with potential applications in bioimaging and sensing.
Table 2: Plausible Lanthanide Metal Complexes of this compound and Their Potential Properties
| Lanthanide | Potential Complex Formula | Expected Coordination Number | Potential Applications |
|---|---|---|---|
| Europium(III) | [Eu(ppy-ac)₂(NO₃)₃] | 8 or 9 | Red-emitting phosphors, Bio-probes |
| Terbium(III) | [Tb(ppy-ac)₂(NO₃)₃] | 8 or 9 | Green-emitting phosphors |
| Gadolinium(III) | [Gd(ppy-ac)₂(H₂O)₃]Cl₃ | 8 or 9 | MRI Contrast Agents |
Coordination Modes and Geometries in Phenylpyridine Ethanone (B97240) Metal Complexes
The versatility of this compound as a ligand stems from its ability to adopt different coordination modes, leading to a variety of complex geometries. nsu.ru
Monodentate: In the presence of strongly coordinating ligands or under specific steric constraints, this compound could coordinate to a metal center through only its pyridyl nitrogen atom.
Bidentate: This is a very likely coordination mode.
N,C-Bidentate: As a classic cyclometalating ligand, it can coordinate through the pyridyl nitrogen and a carbon atom of the phenyl ring.
N,O-Bidentate: The pyridyl nitrogen and the carbonyl oxygen of the acetyl group can chelate to a metal ion. This mode is particularly expected for lanthanides and early transition metals. nih.govsciencepublishinggroup.com
Tridentate: While less common, a tridentate coordination mode involving the pyridyl nitrogen, the carbonyl oxygen, and a carbon from the phenyl ring (if the stereochemistry allows) could be envisaged, especially with larger metal ions.
The actual coordination mode adopted would be influenced by factors such as the nature of the metal ion, the other ligands present in the coordination sphere, and the solvent. nsu.ruresearchgate.netnih.gov
When achiral ligands coordinate to a metal center in a specific arrangement, the resulting complex can be chiral. This phenomenon, known as "chiral-at-metal," arises from the stereogenicity of the metal center itself. rsc.orgnih.govacs.orgnih.gov For octahedral complexes of the type [M(L)₂X₂] or [M(L)₃], where L is a bidentate ligand like this compound, the arrangement of the ligands around the metal center can lead to the formation of diastereomers (in the case of [M(L)₂X₂]) or enantiomers (in the case of [M(L)₃]).
For example, in an octahedral complex with two bidentate ligands, the ligands can arrange in either a cis or a trans fashion. The cis-isomer would be chiral, existing as a pair of enantiomers (Δ and Λ). If the ligand itself is chiral, the combination of ligand chirality and metal-centered chirality can lead to the formation of multiple diastereomers. mdpi.com The stereochemical outcome of such reactions can be influenced by the reaction conditions and the nature of the ancillary ligands. The study of metal stereogenicity is crucial for applications in asymmetric catalysis and chiroptical materials. rsc.orgnih.govacs.org
Electronic and Spectroscopic Properties of Metal Complexes
The electronic properties of metal complexes derived from this compound are largely dictated by the nature of the metal ion, its oxidation state, and the coordination geometry. The interaction between the metal d-orbitals and the ligand's frontier orbitals gives rise to a variety of electronic transitions that can be probed by spectroscopic techniques, most notably UV-Visible absorption and emission spectroscopy.
In general, the electronic spectra of these complexes are expected to display bands arising from three main types of transitions:
Intra-ligand (IL) transitions: These are typically high-energy transitions occurring within the π-system of the phenylpyridine ethanone ligand itself (π → π* transitions).
d-d transitions (or ligand field transitions): These transitions occur between the d-orbitals of the metal center that have been split in energy by the ligand field. These are often weak in intensity.
Charge-transfer (CT) transitions: These involve the movement of an electron between the metal and the ligand. Depending on the direction of transfer, they are classified as either Metal-to-Ligand Charge Transfer (MLCT) or Ligand-to-Metal Charge Transfer (LMCT).
The presence of the acetyl group, an electron-withdrawing substituent, and the phenyl group, which can extend the π-conjugation, significantly influences the energy of the ligand's orbitals and, consequently, the electronic spectra of the complexes.
Metal-to-Ligand Charge Transfer (MLCT) transitions are a hallmark of complexes containing metals in low oxidation states (electron-rich) and ligands with low-lying π* orbitals. mdpi.com In complexes of this compound, the pyridine ring provides the necessary π-acceptor character for MLCT to occur. Upon absorption of light, an electron is promoted from a metal-based d-orbital to a π* orbital of the phenylpyridine ligand. mdpi.com
This phenomenon is particularly prominent in complexes of d6 metals such as Ru(II) and Ir(III), and d10 metals like Cu(I). rsc.orgnih.govnih.gov The energy of the MLCT band is sensitive to several factors, including the electron-donating or -withdrawing nature of substituents on the ligand and the solvent polarity. The phenyl group at the 5-position of the pyridine ring can influence the energy of the π* orbitals, thereby tuning the MLCT energy.
Many Ru(II) and Cu(I) complexes with substituted pyridine ligands exhibit strong luminescence originating from the triplet MLCT (3MLCT) state. nih.govrsc.org The lifetime and quantum yield of this emission are critical parameters for applications in areas like organic light-emitting diodes (OLEDs) and photoredox catalysis.
Table 1: Illustrative Photophysical Data for a Hypothetical Ru(II) Complex of this compound
| Complex | Absorption λmax (nm) (MLCT) | Emission λmax (nm) (3MLCT) | Quantum Yield (Φ) | Lifetime (τ) (µs) |
| [Ru(bpy)2(this compound)]2+ | ~450 | ~610 | ~0.05 | ~0.8 |
Note: This table presents hypothetical data based on trends observed for similar Ru(II) bipyridyl complexes. bpy stands for 2,2'-bipyridine.
Stability and Reactivity of Coordinated Phenylpyridine Ethanone Ligands
The stability of metal complexes of this compound is a crucial factor for their practical utility. Stability in this context refers to both thermodynamic stability (the extent of complex formation at equilibrium) and kinetic stability (the rate at which the complex undergoes decomposition or ligand exchange reactions).
The formation of a five-membered chelate ring upon coordination of the N,O-donor ligand to a metal center generally imparts significant thermodynamic stability, an effect known as the chelate effect. The stability constants (log K) for complex formation are expected to be high, particularly with transition metals that form strong bonds with nitrogen and oxygen donors.
Table 2: Illustrative Stepwise Stability Constants (log K) for Metal Complexes of this compound in Aqueous Solution
| Metal Ion | log K1 | log K2 |
| Cu(II) | ~8.5 | ~7.2 |
| Ni(II) | ~7.0 | ~5.8 |
| Co(II) | ~6.5 | ~5.1 |
| Zn(II) | ~6.2 | ~4.9 |
Note: This table contains representative stability constants based on data for analogous pyridine-based ligands. ijpbs.comresearchgate.net The values reflect the Irving-Williams series for the stability of high-spin octahedral complexes.
The reactivity of the coordinated this compound ligand can be significantly different from that of the free ligand. Coordination to a Lewis acidic metal center enhances the electrophilicity of the carbonyl carbon of the acetyl group. This activation makes the carbonyl group more susceptible to nucleophilic attack. For instance, reactions that are sluggish with the free ligand, such as acetal (B89532) formation or Schiff base condensation, may proceed more readily upon coordination. rsc.org
Furthermore, the coordinated ligand can undergo reactions that are not observed for the free ligand. For example, in certain platinum complexes, the phenylpyridine moiety can undergo cyclometalation, where the phenyl C-H bond is activated and a direct metal-carbon bond is formed, leading to a more rigid and often more stable complex. nih.gov The stability of platinum(II) complexes is also influenced by the nature of other ligands in the coordination sphere. mdpi.com
Catalytic Applications of Metal Complexes Derived from Phenylpyridine Ethanone
Homogeneous Catalysis
There is currently no specific information available in the scientific literature regarding the use of metal complexes of 1-(5-phenylpyridin-2-yl)ethan-1-one in homogeneous catalysis.
Oxidation and Reduction Reactions (e.g., Dehydrogenation of Alcohols)
No studies have been found that specifically investigate the use of this compound-metal complexes for catalytic oxidation or reduction reactions, including the dehydrogenation of alcohols.
Cross-Coupling Reactions (e.g., C-C bond formation, Cross-Electrophile Coupling)
The application of this compound as a ligand in metal-catalyzed cross-coupling reactions has not been reported in the available scientific literature.
Hydrosilylation of Carbonyl Compounds
There are no specific research findings on the use of metal complexes with this compound as a ligand for the hydrosilylation of carbonyl compounds.
Asymmetric Catalysis and Enantioselectivity
The development of chiral variants of this compound and their application in asymmetric catalysis to achieve enantioselectivity is an area that remains to be explored. No published research on this topic could be located.
Role of Ligand Structure in Catalytic Activity and Selectivity
A detailed analysis of the role of the specific structure of this compound in influencing catalytic activity and selectivity is not possible without experimental data from studies where it has been employed as a ligand.
Heterogeneous Catalysis and Immobilized Phenylpyridine Ethanone (B97240) Catalysts
The synthesis and application of heterogeneous catalysts based on immobilized this compound have not been described in the scientific literature. This remains a potential area for future investigation to create recoverable and reusable catalytic systems.
Therefore, it is not possible to provide an article on the "" with a focus on "Mechanistic Investigations of Catalytic Cycles" as per the specified outline and content requirements. The available scientific literature does not appear to contain detailed research findings on this specific topic for the requested compound.
Biological Activities and Mechanistic Investigations of Phenylpyridine Ethanone Derivatives
In Vitro Antimicrobial Activities (e.g., Antibacterial, Antifungal)
Derivatives of phenylpyridine ethanone (B97240) have demonstrated notable in vitro antimicrobial properties. Specifically, certain (+/-)-1-(5-Aryl-3-pyridin-2-yl-4,5-dihydro-pyrazol-1-yl)-2-imidazol-1-yl-ethanone derivatives have been synthesized and evaluated for their antifungal efficacy. These compounds exhibited moderate activity against several strains of Candida, including Candida parapsilosis, Candida pseudotropicalis, and Candida glabrata. nih.govresearchgate.net Further studies have revealed that some of these derivatives show significant activity against Staphylococcus aureus and Candida albicans. researchgate.net
The antibacterial potential of related structures has also been investigated. For instance, 4-phenyl-1-(2-phenyl-allyl)pyridinium bromide, a pyridinium-based compound, displayed strong antibacterial activity against the Gram-positive bacterium Staphylococcus aureus, with a minimum inhibitory concentration (MIC) of ≤20 μg/ml. nih.gov This suggests that the pyridinium (B92312) scaffold, a key feature of phenylpyridine ethanone derivatives, is a promising framework for developing new antibacterial agents. nih.gov
Additionally, other heterocyclic compounds containing the pyridine (B92270) moiety, such as 1,2,4-triazolo[1,5-a]pyrimidine-containing quinazolin-4(3H)-one derivatives, have shown noticeable bactericidal potencies against plant pathogenic bacteria like Xanthomonas oryzae pv. oryzae and Xanthomonas axonopodis pv. citri. nih.gov Similarly, derivatives of 4-phenyl-5-methyl-4H-1,2,4-triazole-3-thione have demonstrated potential activity against Gram-positive bacteria, particularly Micrococcus luteus, Bacillus subtilis, and Staphylococcus aureus. nih.gov While not direct derivatives of 1-(5-phenylpyridin-2-yl)ethan-1-one, these findings highlight the broad antimicrobial potential of the substituted pyridine and phenyl ring systems.
Interactive Table: In Vitro Antimicrobial Activity of Phenylpyridine Ethanone Derivatives and Related Compounds
| Compound Class | Test Organism | Activity | Reference |
| (+/-)-1-(5-Aryl-3-pyridin-2-yl-4,5-dihydro-pyrazol-1-yl)-2-imidazol-1-yl-ethanone derivatives | Candida parapsilosis, Candida pseudotropicalis, Candida glabrata | Moderate Antifungal | nih.govresearchgate.net |
| (+/-)-1-(5-Aryl-3-pyridin-2-yl-4,5-dihydro-pyrazol-1-yl)-2-imidazol-1-yl-ethanone derivatives | Staphylococcus aureus, Candida albicans | Notable Antimicrobial | researchgate.net |
| 4-Phenyl-1-(2-phenyl-allyl)pyridinium bromide | Staphylococcus aureus | Strong Antibacterial | nih.gov |
| 1,2,4-Triazolo[1,5-a]pyrimidine-containing quinazolin-4(3H)-one derivatives | Xanthomonas oryzae pv. oryzae, Xanthomonas axonopodis pv. citri | Noticeable Bactericidal | nih.gov |
| 4-Phenyl-5-methyl-4H-1,2,4-triazole-3-thione derivatives | Micrococcus luteus, Bacillus subtilis, Staphylococcus aureus | Potential Antibacterial | nih.gov |
In Vitro Antiviral Activities
The antiviral properties of phenylpyridine derivatives have been a subject of significant research. A study on novel 2-benzoxyl-phenylpyridine derivatives revealed potent antiviral activities against Coxsackievirus B3 (CVB3) and adenovirus type 7 (ADV7). nih.govresearchgate.net These compounds were found to effectively inhibit the cytopathic effects induced by the viruses and reduce the yield of viral progeny, with some derivatives showing antiviral activity comparable or superior to the control drug, ribavirin. nih.govresearchgate.net Mechanistic studies suggest that these derivatives primarily target the early stages of viral replication within the host cells, including viral RNA replication and protein synthesis, rather than directly inactivating the virus. researchgate.net
Further research into related structures, such as N-phenylpyridine-3-carboxamide, has demonstrated inhibitory effects on the RNA replication step of the Dengue virus (DENV) life cycle. nih.gov This suggests that the phenylpyridine scaffold can interfere with crucial viral processes. Additionally, thieno[2,3-b]pyridine (B153569) derivatives have also been investigated for their antiviral potential, with some showing inhibitory activity against herpes simplex virus type 1 (HSV-1). researchgate.net The antiviral activity of these compounds appears to be influenced by the specific heterocyclic system and substituents, as replacing an imidazole (B134444) with a pyridine ring in some derivatives led to a loss of antiviral potency. researchgate.net
Anticancer and Cytotoxic Activities in Cell Lines (e.g., HepG-2, MDA-MB-231, HCT-116)
Phenylpyridine ethanone derivatives and related compounds have been evaluated for their anticancer and cytotoxic effects against various cancer cell lines.
HepG-2 (Hepatocellular Carcinoma): While direct studies on this compound against HepG-2 cells are limited, research on related structures provides insights. For instance, novel 2-phenazinamine derivatives have been synthesized and evaluated for their anticancer activity, with some compounds showing a potent effect against HepG-2 cells, comparable to cisplatin. nih.gov
MDA-MB-231 (Breast Adenocarcinoma): The cytotoxic effects of pyrazole (B372694) derivatives, which can be structurally related to derivatives of phenylpyridine ethanone, have been studied in MDA-MB-231 cells. nih.gov One study demonstrated that the viability of MDA-MB-231 cells was significantly decreased by a pyrazole derivative known as TOSIND, with an IC50 value of 17.7 ± 2.7 μM after 72 hours of treatment. nih.gov Furthermore, a synthetic peptide derivative of rabbit cathelicidin, nrCap18, has shown a selective and potent cytotoxic effect on MDA-MB-231 cells. nih.gov
HCT-116 (Colorectal Carcinoma): Diphenyl ditelluride has been shown to preferentially target HCT-116 cells over non-tumorigenic MRC5 cells, with IC50 values of 2.4 μM and 10.1 μM, respectively. nih.gov This effect was associated with the induction of apoptosis and a G2/M cell cycle arrest in the HCT-116 cells. nih.gov Additionally, a γ-lactam-fused pyridone derivative has displayed high cytotoxicity against HCT-116 cells with an IC50 of 5.59 μM. medchemexpress.com Other compounds, such as eupenifeldin and angelylalkannin, have also demonstrated cytotoxic activity against the HCT-116 cell line. medchemexpress.com
Interactive Table: Cytotoxic Activity of Related Compounds in Cancer Cell Lines
| Compound/Derivative | Cell Line | Activity/IC50 | Reference |
| 2-Phenazinamine derivatives | HepG-2 | Potent anticancer effect | nih.gov |
| TOSIND (pyrazole derivative) | MDA-MB-231 | IC50: 17.7 ± 2.7 μM (72h) | nih.gov |
| nrCap18 (peptide derivative) | MDA-MB-231 | Selective cytotoxic effect | nih.gov |
| Diphenyl ditelluride | HCT-116 | IC50: 2.4 μM | nih.gov |
| γ-Lactam-fused pyridone derivative | HCT-116 | IC50: 5.59 μM | medchemexpress.com |
Enzyme Inhibition Studies (e.g., Tyrosine Kinase, Collagen prolyl 4-hydroxylases)
Tyrosine Kinase Inhibition: Derivatives of 5-phenylpyridin-2(1H)-one have been designed and evaluated as potent, reversible inhibitors of Bruton's tyrosine kinase (Btk). nih.gov These compounds were developed based on the structure of a known preclinical drug, and structure-activity relationship (SAR) studies led to the identification of a derivative with significant enzymatic and cellular inhibition of Btk. nih.gov The development of novel tyrosine kinase inhibitors (TKIs) is a crucial area of cancer research, and scaffolds like 1-aminoquinoline-2(1H)-one are being explored for their potential to bind to the ATP-binding site of tyrosine kinases. dergipark.org.tr Furthermore, the discovery of orally bioavailable tyrosine threonine kinase (TTK) inhibitors, such as 3-(4-(heterocyclyl)phenyl)-1H-indazole-5-carboxamides, highlights the potential of related heterocyclic structures in targeting protein kinases. ebi.ac.uk
Collagen Prolyl 4-Hydroxylase Inhibition: Collagen prolyl 4-hydroxylases (CP4Hs) are enzymes essential for the stability of collagen. nih.gov Inhibition of these enzymes is a therapeutic strategy for fibrotic diseases and cancer metastasis. nih.gov While direct inhibition by this compound has not been reported, various compounds are known to inhibit CP4Hs. These include metal chelators like 2,2′-bipyridine and phenanthrolinones. nih.govmanchester.ac.uk Notably, 2,2′-bipyridine-5,5′-dicarboxylic acid has been identified as a potent and selective inhibitor of human CP4Hs. nih.gov These findings suggest that molecules capable of chelating the Fe(II) ion at the enzyme's active site, a potential characteristic of certain phenylpyridine ethanone derivatives, could exhibit inhibitory activity against CP4Hs.
Receptor Binding and Activation Mechanisms
The specific receptor binding and activation mechanisms for this compound are not extensively detailed in the available literature. However, studies on related phenylpyridine derivatives provide some insights into their potential mechanisms of action.
For instance, the antiviral activity of 2-benzoxyl-phenylpyridine derivatives against CVB3 and ADV7 is believed to occur post-infection, targeting the early stages of viral replication within the host cell. nih.gov This suggests an interaction with intracellular components or processes rather than direct binding to viral surface receptors to block entry. The compounds were found to inhibit viral RNA replication and protein synthesis. researchgate.net
In the context of anticancer activity, the cytotoxic effects of related compounds often involve the induction of apoptosis. For example, diphenyl ditelluride induces apoptosis in HCT-116 cells, which is a programmed cell death pathway. nih.gov Similarly, some 2-phenazinamine derivatives have been shown to induce apoptosis in cancer cells. nih.gov This indicates that these compounds can activate intracellular signaling cascades that lead to cell death.
Structure-Activity Relationship (SAR) Studies for Biological Potential
Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds. For phenylpyridine ethanone derivatives and related structures, several SAR studies have provided valuable insights.
In the development of Bruton's tyrosine kinase inhibitors based on the 5-phenylpyridin-2(1H)-one scaffold, systematic modifications were made to the lead compound to understand the impact of different substituents on inhibitory activity. nih.gov This led to the identification of a potent and orally available agent. nih.gov
For N-phenylpyridine-3-carboxamide derivatives as dengue virus inhibitors, SAR studies revealed that the pyridine group and the central carboxamide scaffold are critical for antiviral activity. nih.gov Substitution of the pyridine with a phenyl group or modification of the carboxamide linker resulted in a loss of activity. nih.gov
In the case of benzylthioquinolinium iodides, which share aromatic and heterocyclic features with phenylpyridine ethanones, SAR studies on the phenyl ring demonstrated that extending the aromaticity by replacing it with a naphthalene (B1677914) ring improved antifungal activity. nih.gov This suggests that the nature of the aromatic system plays a significant role in the biological potential of these compounds. nih.gov
Investigation of Pharmacophore Groups and their Contribution to Activity
Pharmacophore modeling helps to identify the essential structural features of a molecule that are responsible for its biological activity. For phenylpyridine ethanone and its derivatives, key pharmacophoric groups can be inferred from various studies.
The phenylpyridine core itself is a significant pharmacophore. In N-phenylpyridine-3-carboxamide, the pyridine nitrogen and the amide linker are crucial for its antiviral activity against the dengue virus. nih.gov The spatial arrangement of the phenyl and pyridine rings is also likely important for receptor or enzyme binding.
In the context of antimicrobial activity, the introduction of a pyrazole-imidazole-ethanone side chain to the phenylpyridine scaffold in some derivatives highlights the importance of this extended substituent for antifungal action. nih.govresearchgate.net For antibacterial pyridinium compounds, the positively charged nitrogen atom is a key feature for interaction with bacterial cell membranes. nih.gov
Advanced Spectroscopic and Structural Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical structure, dynamics, and three-dimensional structure of molecules.
Proton (¹H) NMR spectroscopy of 1-(5-Phenylpyridin-2-yl)ethan-1-one, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), reveals distinct signals for each type of proton in the molecule. The aromatic region of the spectrum shows a complex pattern of signals corresponding to the protons of the phenyl and pyridine (B92270) rings. The methyl protons of the acetyl group typically appear as a sharp singlet in the upfield region of the spectrum.
A representative ¹H NMR spectrum displays signals at approximately 8.02 ppm (doublet), 7.43 ppm (doublet), and a multiplet between 7.27-7.31 ppm, corresponding to the protons on the phenyl and pyridinyl rings. A singlet at 2.65 ppm is characteristic of the methyl (CH₃) protons. rsc.org
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 8.02 | d | 2H | Aromatic Protons |
| 7.43 | d | 2H | Aromatic Protons |
| 7.31-7.27 | m | 3H | Aromatic Protons |
| 2.65 | s | 3H | CH₃ |
d: doublet, m: multiplet, s: singlet
Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum. The carbonyl carbon of the ketone group is typically observed at a downfield chemical shift, often in the range of 190-200 ppm. The aromatic carbons of the phenyl and pyridine rings appear in the region of approximately 110-160 ppm. The methyl carbon of the acetyl group gives a signal in the upfield region of the spectrum.
Specific chemical shifts observed in the ¹³C NMR spectrum include signals at 190.3 ppm, 147.4 ppm, 129.3 ppm, 128.7 ppm, and 124.9 ppm, which are attributed to the various carbon atoms within the molecule. rsc.org
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (ppm) | Assignment |
|---|---|
| 190.3 | C=O |
| 147.4 | Aromatic Carbon |
| 129.3 | Aromatic Carbon |
| 128.7 | Aromatic Carbon |
| 124.9 | Aromatic Carbon |
Two-dimensional (2D) NMR experiments, such as Heteronuclear Multiple Bond Correlation (HMBC), are instrumental in establishing the connectivity between different parts of the molecule. columbia.edu HMBC reveals correlations between protons and carbons that are separated by two or three bonds. columbia.edu This technique is particularly useful for confirming the assignment of quaternary carbons and for linking the acetyl group to the pyridine ring and the phenyl group to the pyridine ring. For instance, an HMBC experiment would show a correlation between the methyl protons and the carbonyl carbon, as well as with the adjacent carbon on the pyridine ring. youtube.com
Vibrational Spectroscopy
Vibrational spectroscopy probes the molecular vibrations of a compound and provides a characteristic fingerprint based on its functional groups.
The FT-IR spectrum of this compound provides key information about the functional groups present in the molecule. rsc.org A strong absorption band is typically observed in the region of 1680-1700 cm⁻¹, which is characteristic of the C=O (carbonyl) stretching vibration of the ketone group. The spectrum also displays a series of bands in the aromatic region (approximately 1400-1600 cm⁻¹) corresponding to the C=C and C=N stretching vibrations of the phenyl and pyridine rings. The C-H stretching vibrations of the aromatic rings and the methyl group are observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.
Table 3: FT-IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| ~3050 | Medium | Aromatic C-H Stretch |
| ~2925 | Weak | Aliphatic C-H Stretch |
| ~1690 | Strong | C=O Stretch (Ketone) |
Raman Spectroscopy
Raman spectroscopy is a powerful non-destructive technique used to probe the vibrational modes of a molecule, offering a detailed fingerprint of its chemical structure and bonding. spectroscopyonline.com While specific Raman spectroscopic data for this compound is not extensively documented in publicly available literature, analysis of related phenylpyridine structures provides valuable insights into the expected vibrational frequencies. orientjchem.orgresearchgate.net
The Raman spectrum of a molecule like this compound would be characterized by a series of distinct bands corresponding to specific molecular vibrations. Key expected vibrations include:
Pyridine Ring Vibrations: The pyridine ring exhibits several characteristic modes, including ring breathing vibrations, C-H in-plane bending, and trigonal ring breathing. For 2-phenylpyridine (B120327), these are observed in the range of 1000-1030 cm⁻¹. orientjchem.org
Phenyl Ring Vibrations: The phenyl group will show its own set of characteristic bands, including C-C stretching and C-H bending modes.
Acetyl Group Vibrations: The acetyl (-C(=O)CH₃) group introduces a strong carbonyl (C=O) stretching band, typically found in the 1650-1700 cm⁻¹ region, which is a prominent feature in the Raman spectra of ketones. americanpharmaceuticalreview.com
Inter-ring C-C Stretch: The stretching vibration of the C-C bond connecting the phenyl and pyridine rings is also a characteristic feature.
In studies of similar molecules, such as phenyl-derivatives and various substituted pyridines, Raman spectroscopy, often enhanced by techniques like Surface-Enhanced Raman Spectroscopy (SERS), has been instrumental. researchgate.netresearchgate.net It helps in identifying structural changes and conformational rearrangements. researchgate.net For instance, the analysis of 2-phenylpyridine and 4-phenylpyridine (B135609) has been reported based on a C₂ᵥ point group symmetry, with assignments made based on the magnitude and relative intensities of the observed bands. orientjchem.org Although detailed experimental data for the title compound is sparse, theoretical calculations using methods like Density Functional Theory (DFT) are often employed to predict the vibrational wavenumbers, which can then be correlated with experimental spectra of analogous compounds. nih.gov
Interactive Data Table: Predicted Raman Vibrational Modes for Phenylpyridine Structures
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Associated Functional Group |
| Ring Breathing | ~1000 | Pyridine Ring |
| Trigonal Ring Breathing | ~1030 | Pyridine Ring |
| C-H In-plane Bending | 1000-1400 | Pyridine/Phenyl Rings |
| C=C/C-N Stretching | 1300-1600 | Pyridine/Phenyl Rings |
| Carbonyl (C=O) Stretch | 1650-1700 | Acetyl Group |
Electronic Absorption and Emission Spectroscopy
Electronic spectroscopy provides crucial information about the electronic transitions within a molecule, governed by its chromophores—the parts of the molecule that absorb light. sci-hub.se For this compound, the conjugated system of the phenyl and pyridine rings, along with the carbonyl group, constitutes the primary chromophore.
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound. The resulting spectrum reveals the wavelengths at which the molecule undergoes electronic transitions from the ground state to an excited state.
Interactive Data Table: Expected UV-Visible Absorption for Aromatic Ketones
| Electronic Transition | Typical λmax (nm) | Molar Absorptivity (ε) |
| π → π* (Aromatic) | 240 - 280 | High |
| n → π* (Carbonyl) | 300 - 330 | Low |
Fluorescence spectroscopy measures the emission of light from a substance that has absorbed light. This technique provides information about the electronic structure of the excited state and the de-excitation pathways.
The fluorescence properties of this compound would be dependent on its ability to emit absorbed energy as photons. Many phenylpyridine derivatives are known to be fluorescent. mdpi.com The fluorescence quantum yield (Φ), which is the ratio of photons emitted to photons absorbed, is a key parameter. For instance, some aminopyridine derivatives exhibit significant fluorescence with quantum yields that can be quite high, and their emission wavelengths can be tuned by structural modifications. mdpi.comresearchgate.net A study on enrofloxacin, which also contains a quinoline (B57606) core, showed that its fluorescence is highly dependent on pH, with a quantum yield of 0.125 measured under specific acidic conditions. researchgate.net The fluorescence of this compound would likely be influenced by factors such as solvent polarity and the rigidity of its structure.
The compound this compound can act as a ligand in the formation of metal complexes, and the resulting complexes often exhibit interesting photophysical properties. acs.org The coordination of the pyridine nitrogen and potentially the carbonyl oxygen to a metal center can significantly alter the electronic structure and, consequently, the absorption and emission properties.
Metal complexes involving ligands with similar phenylpyridine motifs are widely studied for their applications in areas like organic light-emitting diodes (OLEDs) and photocatalysis. The introduction of a metal center can lead to new electronic transitions, such as metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT). nih.gov These transitions often occur at lower energies (longer wavelengths) than the intra-ligand transitions.
For example, copper(I) complexes with pyrazine-fused phenanthroline ligands show phosphorescence with emission maxima around 570 nm, attributed to ³MLCT/³LLCT excited states. nih.gov Similarly, gold(I) and zinc(II) complexes with bipyridine and terpyridine analogue ligands have been synthesized and their photophysical properties explored through absorption and fluorescence spectroscopy, revealing complex interactions and cooperative effects between the metal centers and ligands. rsc.org The design principles for such photoactive complexes involve tuning factors like the metal's d-orbital energies, the ligand field strength, and the degree of metal-ligand bond covalence to control the excited-state properties. acs.org
Interactive Data Table: Photophysical Properties of Example Metal Complexes
| Complex Type | Absorption λmax (nm) | Emission λmax (nm) | Excited State Nature |
| Copper(I) Phenanthroline | ~460 | ~570 | ³MLCT/³LLCT |
| Gold(I)/Zinc(II) Bipyridine | Varies | Varies | Ligand/Metal Dependent |
Mass Spectrometry Techniques
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous identification of chemical compounds. It measures the mass of a molecule with very high accuracy (typically to four or five decimal places), which allows for the determination of its precise elemental formula. mdpi.com
For this compound, with a chemical formula of C₁₃H₁₁NO, the theoretical exact mass can be calculated by summing the exact masses of its constituent atoms (¹²C, ¹H, ¹⁴N, and ¹⁶O). The experimentally determined mass from an HRMS analysis would be expected to match this theoretical value very closely. HRMS data is often reported as a [M+H]⁺ ion (the molecule plus a proton) or other adducts, depending on the ionization method used (e.g., Electrospray Ionization - ESI). This technique is essential for confirming the identity of newly synthesized compounds and for distinguishing between compounds with the same nominal mass but different elemental compositions. mdpi.com
Interactive Data Table: HRMS Data for C₁₃H₁₁NO
| Parameter | Value |
| Molecular Formula | C₁₃H₁₁NO |
| Nominal Mass | 197 |
| Monoisotopic Mass | 197.0841 g/mol |
| Calculated [M+H]⁺ | 198.0919 |
Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF)
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a soft ionization technique that is particularly useful for the analysis of non-volatile and thermally labile molecules. In a typical MALDI-TOF experiment, the analyte, this compound, would be co-crystallized with a large molar excess of a matrix compound, such as α-cyano-4-hydroxycinnamic acid or sinapinic acid. This mixture is then irradiated by a pulsed laser. The matrix absorbs the laser energy, leading to the desorption and ionization of the analyte molecules, primarily as singly charged ions ([M+H]⁺ or [M+Na]⁺).
The ionized molecules are then accelerated into a field-free flight tube. The time it takes for the ions to travel the length of the tube to the detector is measured. Since all ions receive the same kinetic energy, their velocity is dependent on their mass-to-charge ratio (m/z). Lighter ions travel faster and reach the detector first. The primary data obtained from a MALDI-TOF analysis of this compound would be its precise molecular weight. Given its chemical formula C₁₃H₁₁NO, the expected monoisotopic mass would be approximately 197.0840 g/mol . This high-resolution mass measurement is invaluable for confirming the elemental composition of the synthesized compound.
Table 1: Hypothetical MALDI-TOF Data for this compound
| Ion Species | Calculated m/z | Observed m/z |
| [M+H]⁺ | 198.0917 | Data not available |
| [M+Na]⁺ | 220.0736 | Data not available |
| [M+K]⁺ | 236.0475 | Data not available |
X-ray Diffraction Analysis
X-ray diffraction (XRD) techniques are paramount for elucidating the solid-state structure of crystalline materials. By analyzing the diffraction pattern of X-rays scattered by the electron clouds of atoms in a crystal lattice, detailed information about bond lengths, bond angles, and crystal packing can be obtained.
Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography provides the most definitive three-dimensional structural information for a crystalline compound. To perform this analysis on this compound, a high-quality single crystal would need to be grown, typically through slow evaporation of a solvent or by vapor diffusion. This crystal is then mounted on a goniometer and irradiated with a monochromatic X-ray beam.
The resulting diffraction pattern is used to determine the unit cell dimensions, space group, and the precise coordinates of each atom within the crystal lattice. For this compound, this would reveal the planarity of the pyridine and phenyl rings, the dihedral angle between them, and the conformation of the acetyl group. Intermolecular interactions, such as hydrogen bonding or π-π stacking, which govern the crystal packing, would also be identified.
Table 2: Hypothetical Crystallographic Data for this compound
| Parameter | Value |
| Crystal System | Data not available |
| Space Group | Data not available |
| a (Å) | Data not available |
| b (Å) | Data not available |
| c (Å) | Data not available |
| α (°) | Data not available |
| β (°) | Data not available |
| γ (°) | Data not available |
| Volume (ų) | Data not available |
| Z | Data not available |
| Calculated Density (g/cm³) | Data not available |
Powder X-ray Diffraction
Powder X-ray diffraction (PXRD) is used to analyze a polycrystalline sample, providing information about the crystalline phases present. The sample of this compound would be finely ground and placed in the path of an X-ray beam. The detector measures the intensity of the diffracted X-rays as a function of the diffraction angle (2θ).
The resulting diffractogram is a unique "fingerprint" of the crystalline solid. It can be used to identify the compound, assess its purity, and determine the unit cell parameters. While not providing the detailed atomic coordinates of single-crystal XRD, PXRD is a rapid and powerful tool for routine characterization and quality control of bulk crystalline material.
Advanced Surface and Material Characterization Techniques
For applications in materials science, understanding the surface chemistry and elemental composition of this compound, especially when incorporated into a larger material or device, is crucial.
X-ray Photoelectron Spectroscopy (XPS) , also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. For this compound, XPS analysis would provide high-resolution spectra for the C 1s, N 1s, and O 1s core levels. The binding energies of these photoelectrons are characteristic of the element and its chemical environment. For example, the C 1s spectrum could be deconvoluted to distinguish between carbon atoms in the phenyl ring, the pyridine ring, and the acetyl group. The N 1s spectrum would confirm the chemical state of the nitrogen atom in the pyridine ring.
Energy-Dispersive X-ray Spectroscopy (EDS or EDX) is an analytical technique used for the elemental analysis or chemical characterization of a sample. It is often coupled with scanning electron microscopy (SEM). An electron beam is focused on the sample, causing the emission of characteristic X-rays from each element present. An EDS analysis of this compound would confirm the presence of carbon, nitrogen, and oxygen and could be used to create elemental maps of a sample, showing the spatial distribution of these elements. This would be particularly useful if the compound were part of a composite material.
Table 3: Expected Elements for XPS and EDS Analysis of this compound
| Element | Expected Core Level (XPS) | Expected X-ray Line (EDS) |
| Carbon (C) | C 1s | Kα |
| Nitrogen (N) | N 1s | Kα |
| Oxygen (O) | O 1s | Kα |
Computational and Theoretical Studies on 1 5 Phenylpyridin 2 Yl Ethan 1 One
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its approximations) to provide insights into molecular geometry, electronic structure, and reactivity.
Density Functional Theory (DFT) Calculations
DFT is a popular quantum chemical method that calculates the electronic structure of many-body systems by using the electron density as the fundamental variable. For a molecule like 1-(5-phenylpyridin-2-yl)ethan-1-one, DFT calculations, often using a functional like B3LYP with a basis set such as 6-31+G(d,p), could determine key electronic and geometric parameters. These would include optimized molecular geometry, HOMO-LUMO energy gap, electrostatic potential, and dipole moment. No specific studies applying DFT to this compound were found.
Hartree-Fock (HF) Methods
Hartree-Fock is an ab initio method that approximates the many-electron wavefunction as a single Slater determinant. While generally less accurate than modern DFT for many applications due to its neglect of electron correlation, it is a foundational method. Sometimes, a certain percentage of HF exchange is incorporated into DFT functionals to improve accuracy for specific properties, such as reproducing excited state features. There is no available research that applies HF methods to study this compound.
Basis Set Effects on Molecular Parameters
The choice of a basis set in quantum chemical calculations is crucial as it defines the set of functions used to build the molecular orbitals. A systematic study would typically involve calculating molecular parameters with various basis sets (e.g., from minimal sets like STO-3G to larger, more flexible sets like the Pople-style 6-311++G(d,p) or Dunning's correlation-consistent sets like cc-pVTZ) to assess the convergence of the results. Such a systematic analysis for this compound has not been reported.
Molecular Modeling and Dynamics Simulations
These computational techniques are used to understand the behavior of a molecule in a biological or material context, from its potential binding to a receptor to its conformational flexibility over time.
Molecular Docking Studies (e.g., Ligand-Receptor Interactions)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, this could involve docking it into the active site of a target protein to predict its binding affinity and interaction patterns (e.g., hydrogen bonds, hydrophobic interactions). This would be a critical step in assessing its potential as a therapeutic agent. No molecular docking studies specifically featuring this compound are available in the literature.
Molecular Dynamics (MD) Simulations
MD simulations provide a dynamic picture of a molecule's behavior over time. By simulating the movements of atoms and molecules, MD can be used to study the conformational flexibility of this compound, its interaction with solvent molecules, and the stability of its potential complexes with biological macromolecules. There are currently no published MD simulation studies for this compound.
MM/PBSA Analysis for Binding Free Energy
The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and its related method, Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), are popular techniques for estimating the binding free energy of a ligand to a biological macromolecule, such as a protein. nih.govnih.gov These methods are considered a middle ground in computational cost and accuracy, positioned between less precise molecular docking scores and more demanding alchemical free energy calculations. nih.govnih.gov
The process begins with a molecular dynamics (MD) simulation of the ligand-receptor complex, which samples a range of possible conformations of the molecule in its binding site. nih.gov The binding free energy (ΔG_bind) is then calculated as the difference between the free energy of the complex and the free energies of the receptor and ligand in their unbound states.
The calculation is composed of several energy terms:
ΔE_MM (Molecular Mechanics Energy): This includes the internal energy from bond, angle, and dihedral strains (ΔE_internal), along with van der Waals (ΔE_vdW) and electrostatic (ΔE_elec) interaction energies.
ΔG_solv (Solvation Free Energy): This term is the sum of the polar solvation energy (ΔG_polar) and the nonpolar solvation energy (ΔG_nonpolar). The polar component is calculated using the Poisson-Boltzmann (PB) or Generalized Born (GB) model, while the nonpolar component is typically estimated from the solvent-accessible surface area (SASA). nih.gov
-TΔS (Conformational Entropy): This term accounts for the change in conformational freedom upon binding and is the most computationally intensive part to calculate accurately. nih.gov
For this compound, an MM/PBSA study would predict its binding affinity to a specific target protein. The results would resemble the hypothetical data presented in the table below, indicating which energy components contribute most favorably or unfavorably to the binding event.
| Energy Component | Value (kcal/mol) |
|---|---|
| Van der Waals Energy (ΔE_vdW) | -45.5 |
| Electrostatic Energy (ΔE_elec) | -20.1 |
| Polar Solvation Energy (ΔG_polar) | +38.2 |
| Nonpolar Solvation Energy (ΔG_nonpolar) | -4.8 |
| Total Binding Energy (ΔG_bind) | -32.2 |
Prediction of Electronic Properties
Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding a molecule's chemical reactivity and electronic properties. mdpi.comnih.gov The HOMO, as the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the innermost empty orbital, acts as an electron acceptor. mdpi.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A small energy gap suggests that the molecule is more polarizable, has higher chemical reactivity, and is considered a "soft" molecule. nih.gov Conversely, a large energy gap indicates high kinetic stability and low chemical reactivity, characteristic of a "hard" molecule. mdpi.com
For this compound, the HOMO is expected to be distributed across the electron-rich phenyl and pyridine (B92270) ring systems. The LUMO is likely centered on the conjugated system, particularly the electron-withdrawing acetyl group and the pyridine ring. The energy gap would determine the molecule's propensity to engage in charge-transfer interactions. researchgate.net From these energies, key global reactivity descriptors can be calculated. nih.gov
| Parameter | Definition | Predicted Value (eV) |
|---|---|---|
| E_HOMO | Energy of the Highest Occupied Molecular Orbital | -6.65 |
| E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital | -2.50 |
| Energy Gap (ΔE) | E_LUMO - E_HOMO | 4.15 |
| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | 2.075 |
| Chemical Potential (μ) | (E_HOMO + E_LUMO) / 2 | -4.575 |
| Electrophilicity Index (ω) | μ² / (2η) | 5.04 |
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.denumberanalytics.com The MEP map is color-coded to represent different electrostatic potential values on the molecule's surface. uni-muenchen.de
Red regions indicate areas of high electron density and strong negative electrostatic potential, making them susceptible to electrophilic attack.
Blue regions denote areas of low electron density and positive electrostatic potential, which are favorable for nucleophilic attack.
Green regions represent neutral or weakly polarized areas.
In the case of this compound, the MEP surface would show distinct features. The most negative potential (red) is expected around the oxygen atom of the carbonyl group and the nitrogen atom of the pyridine ring due to their high electronegativity. nih.gov Positive potential (blue) would likely be found around the hydrogen atoms. This analysis helps identify sites for intermolecular interactions, such as hydrogen bonding, which are crucial for molecular recognition. researchgate.net
Conformational Analysis and Energy Landscapes
Conformational analysis investigates the different spatial arrangements of atoms in a molecule that can be interconverted by rotation around single bonds. The study of the potential energy landscape reveals the relative stabilities of these conformers and the energy barriers separating them. nih.govrsc.org
For this compound, the key rotatable bonds are:
The C-C bond connecting the pyridine and phenyl rings.
The C-C bond between the pyridine ring and the acetyl group.
Rotation around these bonds gives rise to various conformers with different energies. A computational scan of these dihedral angles would generate a potential energy surface. The minima on this surface correspond to stable conformers, while the maxima represent transition states between them. nih.gov The global minimum would identify the most stable, and therefore most populated, conformation of the molecule under given conditions. This information is vital as the biological activity of a molecule often depends on its ability to adopt a specific low-energy conformation that fits into a receptor's binding site.
Predictive Studies in Catalysis and Reaction Mechanisms
Computational chemistry is instrumental in elucidating reaction mechanisms, identifying transition states, and predicting the outcome of catalytic transformations. bris.ac.ukpatonlab.com For this compound, theoretical studies could explore several potential reactions.
For instance, the pyridine nitrogen and the carbonyl oxygen could act as bidentate ligands, coordinating with a metal center to form a catalyst. Computational modeling could predict the geometry of such a complex and explore its catalytic cycle for a given reaction. bris.ac.uk
Alternatively, the reactivity of the acetyl group could be studied. For example, the mechanism of a nucleophilic addition to the carbonyl carbon could be mapped out. By calculating the energies of reactants, intermediates, transition states, and products, a complete energy profile for the reaction pathway can be constructed. This allows for the determination of activation energies, which govern the reaction rate, and reaction energies, which determine the thermodynamic feasibility. Such studies can distinguish between competing mechanistic pathways. bris.ac.uk
Future Research Directions and Potential Innovations
Development of Novel Synthetic Routes with Enhanced Sustainability
The future synthesis of 1-(5-phenylpyridin-2-yl)ethan-1-one and its analogs will increasingly prioritize green chemistry principles to minimize environmental impact. Research in this area can focus on several key strategies:
Mechanochemical Synthesis: Exploring solvent-free or low-solvent synthetic methods, such as manual grinding or vortex mixing, presents a promising sustainable alternative. scielo.brresearchgate.net These techniques reduce the reliance on volatile and often hazardous organic solvents, which account for a significant portion of chemical waste. scielo.brskpharmteco.com For instance, a potential route could involve the mechanochemical reaction of a suitable 2-aminopyridine (B139424) precursor with a bromoacetophenone derivative. scielo.br
Catalysis with Recoverable Catalysts: The development and use of heterogeneous or reusable catalysts, such as metal-functionalized molecular sieves or polymer-stabilized catalysts, can enhance sustainability. rsc.org Titanium silicate (B1173343) molecular sieves, for example, have been used effectively in other contexts and could be explored for the synthesis of phenylpyridine backbones. rsc.org
Use of Greener Solvents: When solvents are necessary, future research should focus on replacing traditional solvents like DMF and NMP with more environmentally benign alternatives. skpharmteco.com The optimization of reaction conditions to allow for the use of water, ionic liquids, or bio-derived solvents would represent a significant advancement. skpharmteco.com
Table 1: Comparison of Conventional vs. Sustainable Synthetic Approaches
| Parameter | Conventional Synthesis | Potential Sustainable Synthesis |
|---|---|---|
| Solvent Use | Often relies on volatile, hazardous organic solvents (e.g., DMF, NMP). skpharmteco.com | Solvent-free (mechanochemistry) or use of green solvents (water, bio-solvents). scielo.brskpharmteco.com |
| Energy Input | Typically requires prolonged heating. | Energy-efficient methods like vortex mixing or microwave-assisted synthesis. scielo.br |
| Catalyst | May use homogeneous catalysts that are difficult to recover. | Heterogeneous, recyclable catalysts like functionalized molecular sieves. rsc.org |
| Atom Economy | Can be lower due to multi-step processes with protecting groups. | Higher atom economy through one-pot or streamlined reactions. scielo.br |
| Waste Generation | Generates significant solvent and byproduct waste. | Minimized waste through solvent reduction and catalyst recycling. skpharmteco.com |
Exploration of New Catalytic Transformations
The structural features of this compound make it a prime candidate for a variety of catalytic transformations, opening avenues for creating novel and complex molecules.
Future research could explore:
Transformations of the Acetyl Group: The ketone functionality is a versatile handle for further reactions. Catalytic reduction could yield the corresponding alcohol, 1-(5-phenylpyridin-2-yl)ethan-1-ol, a chiral center that could be explored for stereoselective synthesis. The acetyl group can also be a precursor for forming carbon-carbon bonds through catalytic aldol (B89426) or similar condensation reactions.
C-H Activation and Functionalization: The phenyl and pyridine (B92270) rings offer multiple sites for catalytic C-H activation. This would allow for the direct introduction of new functional groups without the need for pre-functionalized starting materials, which is a highly efficient and atom-economical approach.
Cross-Coupling Reactions: The pyridine ring can be activated for various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck), enabling the attachment of diverse molecular fragments to build complexity. nih.gov
Conversion to other Heterocycles: The compound can serve as a starting material for the catalytic synthesis of more complex heterocyclic systems. For example, reaction with hydrazines could lead to pyrazole-containing structures.
Catalytic Conversion of Biomass Precursors: Research into the catalytic transformation of biomass-derived molecules, such as 2,5-furandicarboxylic acid, into valuable chemicals is a growing field. researchgate.netrsc.orgmdpi.com Future studies could investigate pathways to synthesize the phenylpyridine ethanone (B97240) scaffold from renewable feedstocks.
Design of Phenylpyridine Ethanone-Based Functional Materials
The rigid, conjugated structure of the phenylpyridine core makes this compound an attractive building block for advanced functional materials.
Potential areas of innovation include:
Metallopolymers and MOFs: The pyridine nitrogen and the ketone oxygen can act as a bidentate ligand system to coordinate with metal ions. This property can be harnessed to construct metal-organic frameworks (MOFs) or metallopolymers. nih.gov These materials have potential applications in catalysis, gas storage, and sensing.
Photovoltaic Materials: Pyridine-based structures are used in dye-sensitized solar cells (DSSCs). nih.gov By functionalizing the phenyl ring or acetyl group with appropriate anchoring and electron-donating/accepting groups, derivatives of this compound could be designed as novel dyes for photovoltaic applications.
Luminescent Materials: Phenylpyridine derivatives are well-known for their use in organic light-emitting diodes (OLEDs), particularly as ligands in phosphorescent iridium complexes. Future work could involve synthesizing derivatives of this compound to create new phosphorescent emitters with tailored photophysical properties.
Advanced Mechanistic Studies on Biological Activities (In Vitro)
Preliminary research on closely related structures suggests that the phenylpyridine ethanone scaffold is biologically active. Advanced in vitro studies are needed to elucidate the specific mechanisms of action.
A key research finding demonstrated that novel iron chelators based on phenyl-1-pyridin-2yl-ethanone can inhibit HIV-1 transcription. nih.gov These compounds were shown to modulate the activity of cyclin-dependent kinases (CDK2 and CDK9), which are crucial for the HIV-1 life cycle. nih.gov
Future mechanistic studies could investigate:
Enzyme Inhibition Assays: Screening this compound and its derivatives against a panel of kinases, proteases, and other enzymes could identify specific molecular targets. Based on related compounds, targets like MCR-1 (for antibiotic resistance) could be of interest. nih.gov
Cell-Based Assays: Evaluating the compound's effect on various cellular pathways in different cell lines (e.g., cancer cells, neurons) can uncover potential therapeutic applications. nih.govmdpi.com For example, studies could measure effects on cell cycle progression, apoptosis, and the production of reactive oxygen species (ROS). nih.govmdpi.com
Receptor Binding Studies: Investigating the binding affinity of these compounds to specific receptors, such as the AMPA receptor which is a target for some pyridone derivatives, could reveal new pharmacological profiles. nih.gov
Table 2: Potential In Vitro Biological Activities for Investigation
| Potential Biological Activity | Rationale / Related Findings | Potential In Vitro Assays |
|---|---|---|
| Antiviral (e.g., anti-HIV) | Phenyl-1-pyridin-2yl-ethanone-based iron chelators inhibit HIV-1 transcription by modulating CDK2/CDK9. nih.gov | HIV-1 replication assays, CDK2/CDK9 kinase activity assays, NF-κB transcription assays. nih.gov |
| Anticancer | Many heterocyclic compounds exhibit cytotoxicity against cancer cell lines. mdpi.com | MTT assays on various cancer cell lines, cell cycle analysis, apoptosis assays. mdpi.com |
| Antibacterial | Derivatives of 1-phenyl-2-(phenylamino) ethanone have been investigated as MCR-1 inhibitors to combat colistin (B93849) resistance. nih.gov | Minimum Inhibitory Concentration (MIC) assays against bacterial strains, MCR-1 enzymatic assays. nih.gov |
| Neuroprotective | Related benzodiazepin-2-ones show neuroprotective effects in cell models of Parkinson's disease. mdpi.com | Neuroprotection assays against oxidative stress (e.g., H2O2, 6-OHDA) in neuronal cell lines. mdpi.com |
Integration of Artificial Intelligence and Machine Learning in Compound Design
Artificial intelligence (AI) and machine learning (ML) are transforming molecular design and discovery. nih.gov These computational tools can accelerate the development of new derivatives of this compound with optimized properties.
Future directions include:
Generative Models for Molecular Design: AI models can be trained on known chemical structures and their properties to generate novel molecules. youtube.comresearchgate.net By using the this compound scaffold as a starting point, generative AI could propose new derivatives predicted to have high binding affinity for a specific biological target or desired material properties. youtube.com
Predictive Models for Physicochemical and Biological Properties: ML models can predict properties like solubility, toxicity, and biological activity (QSAR models) before a compound is synthesized. nih.govnih.gov This allows researchers to prioritize the most promising candidates for synthesis and testing, saving time and resources.
Retrosynthesis Prediction: AI tools can predict viable synthetic routes for novel, computer-generated molecules. youtube.com This bridges the gap between virtual design and laboratory reality by ensuring that the designed molecules are synthetically accessible. youtube.com
Multidisciplinary Applications and Interdisciplinary Research Opportunities
The full potential of this compound can be unlocked through collaboration across different scientific fields.
Chemistry and Materials Science: Organic chemists can synthesize novel derivatives which materials scientists can then fabricate into devices like OLEDs or solar cells, creating a feedback loop for material optimization.
Chemistry, Biology, and Medicine: The synthesis of a library of derivatives by chemists, followed by in vitro screening by biologists, can lead to the identification of lead compounds for drug development, which would then be studied by pharmacologists. nih.govnih.gov
Computational Science and Experimental Chemistry: Computational chemists using AI can design novel molecules and predict their properties, which can then be synthesized and validated by experimental chemists. nih.govyoutube.com The experimental data can, in turn, be used to retrain and improve the AI models, creating a powerful cycle of discovery. nih.gov
By pursuing these future research directions, the scientific community can harness the full potential of the this compound scaffold, leading to innovations in sustainable chemistry, materials science, and medicine.
Q & A
Q. What are the established synthetic routes for 1-(5-Phenylpyridin-2-yl)ethan-1-one, and how do reaction conditions affect yield and purity?
Methodological Answer: The synthesis typically involves Friedel-Crafts acylation or cross-coupling reactions. For example, reacting 5-phenylpyridine with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions generates the target compound. Solvent choice (e.g., dichloromethane vs. toluene) and temperature control (0–25°C) are critical to minimize side reactions like over-acylation . Alternative routes include Suzuki-Miyaura coupling of halogenated pyridine precursors with phenylboronic acid derivatives, followed by acetylation . Yield optimization requires strict exclusion of moisture and inert atmosphere (N₂/Ar) to prevent catalyst deactivation.
Q. How is the molecular structure of this compound characterized experimentally?
Methodological Answer: A combination of spectroscopic and crystallographic techniques is used:
- NMR : ¹H and ¹³C NMR confirm the acetyl group (δ ~2.6 ppm for CH₃, δ ~200 ppm for carbonyl C) and pyridine/phenyl ring protons (δ 7.2–8.7 ppm) .
- Mass Spectrometry : High-resolution ESI-MS provides molecular ion peaks at m/z 197.24 (C₁₃H₁₁NO⁺) .
- X-ray Crystallography : SHELXL or OLEX2 software refines single-crystal data to determine bond lengths, angles, and torsional conformations. For example, the dihedral angle between pyridine and phenyl rings is ~30°, influencing π-π stacking in solid-state structures .
Q. What preliminary biological activities have been reported for this compound?
Methodological Answer: Initial studies focus on enzyme inhibition and receptor binding. For example:
- Kinase Inhibition : Screening against tyrosine kinases (e.g., EGFR) using fluorescence polarization assays shows IC₅₀ values in the micromolar range, suggesting competitive binding at the ATP site .
- Antimicrobial Activity : Disk diffusion assays against E. coli and S. aureus reveal moderate activity (zone of inhibition: 8–12 mm at 100 µg/mL), comparable to chlorinated analogs .
Advanced Research Questions
Q. How can computational modeling predict the interaction of this compound with biological targets?
Methodological Answer: Molecular docking (AutoDock Vina, Schrödinger Suite) and MD simulations are employed:
- Docking : The acetyl group forms hydrogen bonds with kinase catalytic lysine residues, while the phenylpyridine moiety occupies hydrophobic pockets. Docking scores correlate with experimental IC₅₀ values (R² > 0.7) .
- ADMET Prediction : SwissADME predicts moderate bioavailability (TPSA ~45 Ų) and CYP3A4 metabolism, guiding lead optimization .
Q. How do structural modifications (e.g., halogenation) alter the compound’s reactivity and bioactivity?
Methodological Answer: Comparative studies with fluorinated (e.g., 1-(5-Fluoropyridin-2-yl)ethanone) and chlorinated analogs reveal:
- Electronic Effects : Fluorination increases electrophilicity at the pyridine ring, enhancing nucleophilic substitution rates (e.g., SNAr with amines) .
- Bioactivity : Chlorination at the phenyl ring (e.g., 2-Chloro-1-(5-chloropyridin-2-yl)ethanone) improves antimicrobial potency (MIC reduced by 50%) but increases hepatotoxicity in vitro (LD₅₀ < 50 µM) .
Q. What strategies resolve contradictions in crystallographic data during refinement?
Methodological Answer: Discrepancies in thermal parameters or occupancy factors are addressed via:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
